![molecular formula C12H7N5S B5624910 8-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine](/img/structure/B5624910.png)
8-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine
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Overview
Description
“8-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine” is a compound that belongs to the class of thienopyrimidine derivatives . Thienopyrimidines are important and widely represented in medicinal chemistry as they are structural analogs of purines . They hold a unique place between fused pyrimidine compounds and have various biological activities .
Synthesis Analysis
Thienopyrimidine derivatives can be synthesized using different methods . For instance, Hassan et al. synthesized new hexahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives as dual VEGFR-2/BRAF inhibitors . The Dimroth rearrangement, which involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure, is also used in the synthesis of condensed pyrimidines .Molecular Structure Analysis
The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine . This makes them an attractive structural feature in the production of pharmaceutical drugs .Chemical Reactions Analysis
Thienopyrimidines can undergo various chemical reactions. For example, the Dimroth rearrangement, a process that involves the isomerization of heterocycles, can occur in thienopyrimidines . This rearrangement is catalyzed by acids, bases, and is accelerated by heat or light .Scientific Research Applications
Anticancer Activity
Thienopyrimidine derivatives, including those with a phenyltetrazolo moiety, have been investigated for their potential anticancer properties. These compounds have shown promising results against various cancer cell lines. For instance, certain thienopyrimidine derivatives have demonstrated potent anticancer activity, which suggests that “8-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine” could be a valuable scaffold for developing new anticancer agents .
Antiviral Agents
The thienopyrimidine nucleus has been recognized for its antiviral capabilities. This class of compounds, including variations like “8-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine,” could be utilized in the synthesis of novel antiviral agents, potentially offering a new approach to combat viral infections .
Antimicrobial Properties
Compounds containing the thienopyrimidine core have been associated with a broad range of pharmacological activities, including antimicrobial effects. This suggests that “8-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine” could serve as a base for synthesizing new antimicrobial drugs .
Enzyme Inhibition
The structural complexity of thienopyrimidines allows them to interact with various biological receptors, potentially inhibiting specific enzymes involved in disease processes. “8-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine” could be explored for its enzyme inhibition properties, which may lead to the development of targeted therapies for diseases like Alzheimer’s or diabetes .
Anti-Inflammatory Applications
Thienopyrimidines have also been noted for their anti-inflammatory properties. Research into “8-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine” could uncover new anti-inflammatory medications, particularly for chronic conditions where inflammation plays a key role .
Pharmacological Diversity
The thienopyrimidine structure is integral to DNA and RNA, which underpins its vast therapeutic potential. Exploring the pharmacological diversity of “8-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine” could lead to the discovery of a wide array of therapeutic applications, from anticancer to anticonvulsant treatments .
Mechanism of Action
Target of Action
8-Phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine is a derivative of thienopyrimidine, a class of compounds that are structural analogs of purines . Thienopyrimidines have been found to inhibit various enzymes and pathways, playing a significant role in the treatment of diseases such as cancer . The primary targets of this compound are protein kinases (PKs), which are critical to the progression of cancer .
Mode of Action
The compound interacts with its targets, the PKs, by inhibiting their activity. Mutations in PKs can lead to oncogenesis, and these mutations are critical to the progression of cancer . By inhibiting PKs, the compound can potentially prevent the progression of cancer .
Biochemical Pathways
The inhibition of PKs affects several signal transduction pathways, which can lead to metastasis and drug resistance . Other targets that can be inhibited to give effective anticancer drugs include topoisomerases , tubulin polymerization , and histone deacetylase (HDAC) .
Result of Action
The molecular and cellular effects of the compound’s action are primarily its anticancer effects. By inhibiting PKs and other targets, the compound can potentially prevent the progression of cancer .
Future Directions
properties
IUPAC Name |
11-phenyl-10-thia-3,4,5,6,8-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N5S/c1-2-4-8(5-3-1)10-6-9-11-14-15-16-17(11)7-13-12(9)18-10/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTXRHWRUDNWPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)N=CN4C3=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
11-Phenyl-10-thia-3,4,5,6,8-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene |
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